Benzene, 1-bromo-4-(2,2-dimethylpropyl)-
Overview
Description
Benzene, 1-bromo-4-(2,2-dimethylpropyl)-: is an organic compound with the molecular formula C11H15Br. It is a derivative of benzene where a bromine atom is substituted at the para position relative to a 2,2-dimethylpropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 4-(2,2-dimethylpropyl)benzene: The primary method involves the bromination of 4-(2,2-dimethylpropyl)benzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). .
Industrial Production Methods: Industrially, the compound can be synthesized through similar bromination processes, often scaled up with continuous flow reactors to ensure efficiency and consistency in product quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzene, 1-bromo-4-(2,2-dimethylpropyl)- undergoes nucleophilic substitution reactions where the bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution: Formation of 4-(2,2-dimethylpropyl)phenol, 4-(2,2-dimethylpropyl)benzonitrile, etc.
Oxidation: Formation of 4-(2,2-dimethylpropyl)benzoic acid.
Reduction: Formation of 4-(2,2-dimethylpropyl)benzene.
Scientific Research Applications
Mechanism of Action
The mechanism by which Benzene, 1-bromo-4-(2,2-dimethylpropyl)- exerts its effects involves its ability to undergo various chemical reactions, particularly nucleophilic substitution and oxidation-reduction reactions. The bromine atom serves as a reactive site for these transformations, allowing the compound to participate in the formation of more complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications being explored .
Comparison with Similar Compounds
Benzene, 1-bromo-4-methyl-: Similar in structure but with a methyl group instead of a 2,2-dimethylpropyl group.
Benzene, 1-bromo-4-ethyl-: Contains an ethyl group instead of a 2,2-dimethylpropyl group.
Benzene, 1-bromo-4-isopropyl-: Features an isopropyl group in place of the 2,2-dimethylpropyl group
Uniqueness:
Properties
IUPAC Name |
1-bromo-4-(2,2-dimethylpropyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Br/c1-11(2,3)8-9-4-6-10(12)7-5-9/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZCNAALDORGPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474769 | |
Record name | Benzene, 1-bromo-4-(2,2-dimethylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20474769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51991-28-7 | |
Record name | Benzene, 1-bromo-4-(2,2-dimethylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20474769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-4-(2,2-dimethylpropyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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